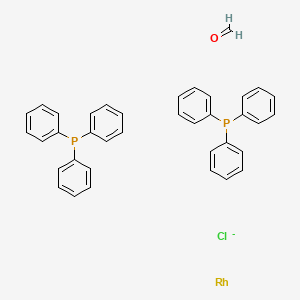

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbonylbis(triphenylphosphine)rhodium(I) Chloride is a useful research compound. Its molecular formula is C37H30Cl2OP2Rh and its molecular weight is 726.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

It serves as a catalyst for the hydroformylation and hydrocarboxylation of unsaturated fatty compounds, introducing functionality at each double bond position in polyunsaturated fatty acids (Frankel & Pryde, 1977).

This compound catalyzes the isomerization of hydroxy alkynes to trans keto and hydroxy esters, proving useful in the synthesis of dipeptide isosters (Saiah & Pellicciari, 1995).

It is involved in the decarbonylation of organic carbonyls such as aldehydes, acyl halides, thioesters, and acyl cyanides, as well as metal carbonyls, offering new potential in chemistry (O'connor & Ma, 1993).

The compound has been studied for its catalytic activities in the oxidation of olefins, such as styrenes, to produce carbonyl compounds under oxygen atmosphere (Takao et al., 1970).

It's been used in reactions with carbon dioxide and hydrogen, indicating its role in carbon fixation in the form of a carbonyl complex (Koinuma, Yoshida, & Hirai, 1975).

作用機序

Target of Action

Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as RhCl(CO)(PPh3)2 , is primarily used as a catalyst in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, this compound facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular organic synthesis reaction it is catalyzing. For instance, it can be used in hydrogenation reactions, acetylene gas phase addition reactions, and ring addition reactions .

Result of Action

The result of this compound’s action is the successful facilitation of the chemical reaction it is catalyzing. This leads to the formation of the desired product molecules from the reactant molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is stable in air but can decompose under light . It is soluble in common solvents such as acetone, ethanol, and chloroform . These factors can affect the compound’s action, efficacy, and stability in the reaction it is catalyzing.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbonylbis(triphenylphosphine)rhodium(I) Chloride involves the reaction of RhCl3 with triphenylphosphine in the presence of carbon monoxide gas.", "Starting Materials": [ "RhCl3", "triphenylphosphine", "carbon monoxide gas" ], "Reaction": [ "To a solution of RhCl3 (0.1 mol) in THF (50 mL) is added triphenylphosphine (0.2 mol) and the mixture is stirred for 30 minutes.", "Carbon monoxide gas is then bubbled through the solution for 1 hour.", "The resulting yellow precipitate is filtered and washed with THF to yield Carbonylbis(triphenylphosphine)rhodium(I) Chloride as a yellow crystalline solid." ] } | |

CAS番号 |

13938-94-8 |

分子式 |

C37H30Cl2OP2Rh |

分子量 |

726.4 g/mol |

IUPAC名 |

carbonyl dichloride;rhodium;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;; |

InChIキー |

FERQZYSWBVOPNX-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |

正規SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh] |

物理的記述 |

Yellow crystals; [Alfa Aesar MSDS] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)